N-(Amino imino methyl)phenylalanine

Description

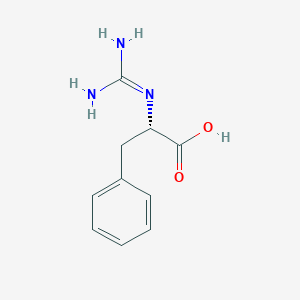

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(2S)-2-(diaminomethylideneamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C10H13N3O2/c11-10(12)13-8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H4,11,12,13)/t8-/m0/s1 |

InChI Key |

MVTHUEOHHHQQKY-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C(N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of N-(Amino imino methyl)phenylalanine

The following technical guide provides an in-depth analysis of N-(Aminoiminomethyl)phenylalanine , chemically identified as N-guanidinophenylalanine (or N-amidinophenylalanine). This compound represents a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics and protease inhibitors where it serves as a bioisostere for arginine.

Chemical Structure, Properties, and Pharmacological Applications

Executive Summary

N-(Aminoiminomethyl)phenylalanine is a non-proteinogenic amino acid derivative characterized by the modification of the

In drug discovery, this compound is highly valued as an arginine mimetic . Unlike arginine, which places the guanidino group at the end of a flexible aliphatic chain, N-(aminoiminomethyl)phenylalanine positions the basic guanidino moiety directly on the backbone nitrogen (or via a short linker in related analogs), altering the steric and electronic landscape. This structural rigidity and basicity make it a potent pharmacophore for targeting the S1 pockets of trypsin-like serine proteases (e.g., thrombin, Factor Xa).

Chemical Structure & Identity

Nomenclature and Taxonomy

-

IUPAC Name:

-(Aminoiminomethyl)-phenylalanine -

Common Names: N-Guanidinophenylalanine, N-Amidinophenylalanine (NAP),

-Guanyl-phenylalanine. -

Chemical Formula:

[1] -

Molecular Weight: 207.23 g/mol

Structural Analysis

The molecule consists of a phenylalanine backbone where the nucleophilic

-

Guanidino Core: The

-(aminoiminomethyl) moiety forms a planar, resonance-stabilized guanidinium cation at physiological pH. -

Phenyl Ring: Provides hydrophobic interaction capabilities (

- -

Chirality: It exists as L- (

-) and D- (

Visualization: Structural Comparison

The following diagram illustrates the structural relationship between Phenylalanine, Arginine, and N-(Aminoiminomethyl)phenylalanine.

Caption: Structural derivation of N-(Aminoiminomethyl)phenylalanine, combining the hydrophobic benzyl side chain of phenylalanine with the basic guanidino functionality of arginine.

Physicochemical Properties[2][3][4][5][6]

Understanding the physicochemical behavior of N-(aminoiminomethyl)phenylalanine is essential for formulation and assay development.

Acid-Base Properties (pKa)

The molecule is zwitterionic but dominated by the strong basicity of the guanidino group.

-

Carboxyl Group (

): pKa -

Guanidino Group (

): pKa -

Net Charge: At physiological pH (7.4), the carboxylate is deprotonated (

) and the guanidine is protonated (

Solubility and Stability

-

Solubility: Highly soluble in water and polar organic solvents (methanol, DMSO) due to its ionic nature. Poorly soluble in non-polar solvents (hexane, ether).

-

Hydrolytic Stability: The guanidino group is generally stable to acid/base hydrolysis under mild conditions. However, under strongly basic conditions at elevated temperatures, hydrolysis to urea derivatives or cyclization may occur.

-

Tautomerism: The guanidino group exhibits tautomerism, though the symmetrical protonated guanidinium form is the dominant species in solution.

| Property | Value / Description | Relevance |

| Molecular Weight | 207.23 g/mol | Small molecule fragment |

| LogP (Octanol/Water) | ~ -2.6 (Predicted) | Hydrophilic (Zwitterionic) |

| H-Bond Donors | 4 | Receptor binding |

| H-Bond Acceptors | 2 | Receptor binding |

| Polar Surface Area | ~ 80-90 Ų | Membrane permeability limits |

Synthesis & Manufacturing Protocols

The synthesis of N-(aminoiminomethyl)phenylalanine typically involves the guanylation of the

Synthetic Route: Direct Guanylation

Reagents: L-Phenylalanine, 1H-Pyrazole-1-carboxamidine hydrochloride (or S-methylisothiourea), Diisopropylethylamine (DIPEA). Solvent: DMF or Water/Methanol mixture.

Protocol Step-by-Step:

-

Preparation: Dissolve L-Phenylalanine (1.0 eq) in a mixture of DMF/Water (9:1 v/v).

-

Base Addition: Add DIPEA (2.0 eq) to deprotonate the

-amine. -

Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq). This reagent is preferred over S-methylisothiourea due to faster reaction times and easier byproduct removal (pyrazole).

-

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC or LC-MS (Target Mass: 208 M+H).

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The crude product is often purified via ion-exchange chromatography (Dowex 50W) or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Isolation: Lyophilize fractions to obtain N-(aminoiminomethyl)phenylalanine as a white hygroscopic solid (often as a TFA salt).

Synthetic Workflow Diagram

Caption: Standard synthetic workflow for the guanylation of phenylalanine to produce N-(aminoiminomethyl)phenylalanine.

Pharmacological Applications[4][6][7][8][9][10][11]

Serine Protease Inhibition

The primary utility of N-(aminoiminomethyl)phenylalanine lies in its ability to inhibit trypsin-like serine proteases.

-

Mechanism: The positively charged guanidino group mimics the side chain of Arginine (Arg). It forms a critical salt bridge with the Aspartate 189 (Asp189) residue located at the bottom of the S1 specificity pocket of trypsin, thrombin, and Factor Xa.

-

Advantage: Unlike Arginine, the N-substituted Phenylalanine scaffold places the hydrophobic phenyl ring in proximity to the S2 or S3 hydrophobic sites (aryl binding sites), enhancing affinity and selectivity.

-

Thrombin Inhibitors: Derivatives of D-phenylalanine with guanidino modifications are key components of direct thrombin inhibitors (e.g., related structures in Melagatran).

Peptidomimetics[2][9]

-

Stability: The N-guanidino modification protects the N-terminus from aminopeptidase degradation, increasing the half-life of peptide drugs.

-

Conformational Restriction: The bulky guanidino group can restrict the conformational freedom of the N-terminus, potentially locking the peptide into a bioactive conformation.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are standard:

-

1H NMR (D2O or DMSO-d6):

-

Phenyl Ring: Multiplets at

7.2–7.4 ppm (5H). -

-Proton: Triplet or dd at

-

-Protons: Multiplets at

-

Guanidine NH: Broad singlets (exchangeable) if run in DMSO-d6; absent in D2O.

-

-

13C NMR:

-

Guanidine Carbon: Distinctive low-field signal at

~157–158 ppm. -

Carbonyl Carbon:

~170–175 ppm. -

Aromatic Carbons:

126–138 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

Positive Mode: Strong

peak at m/z 208.1.

-

References

-

PubChem. Phenylalanine, 4-((aminoiminomethyl)amino)- (Compound Summary). National Library of Medicine. Available at: [Link]

-

Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. [Link]

-

Tucker, T. J., et al. (1997). Potent Non-Covalent Thrombin Inhibitors Containing N-Amidinophenylalanine. Journal of Medicinal Chemistry. [Link]

- Google Patents.N-amidinophenylalanine derivatives as IgE receptor antagonists. (WO2002026781A9).

Sources

Thermodynamic stability of N-(Amino imino methyl)phenylalanine derivatives

Title: Thermodynamic Profiling and Stability Mechanisms of N-(Aminoiminomethyl)phenylalanine Scaffolds in Drug Design

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of N-(Aminoiminomethyl)phenylalanine (N-guanylphenylalanine) derivatives. As critical pharmacophores in direct thrombin inhibitors (DTIs) and serine protease peptidomimetics, these moieties mimic the arginine side chain while offering distinct lipophilic properties. This document details the degradation pathways—specifically the thermodynamic sink of intramolecular cyclization—and establishes protocols for solid-state and solution-phase stability assessment in compliance with ICH Q1A(R2) standards.

Structural Thermodynamics & Pharmacophore Analysis

The N-(Aminoiminomethyl)phenylalanine moiety integrates a highly basic guanidino group (

The Thermodynamic Sink: Intramolecular Cyclization

The primary thermodynamic instability of N-guanyl amino acids arises from the propensity of the

-

Mechanism: Under acidic or neutral conditions, the reaction proceeds via nucleophilic attack of the unprotonated fraction of the guanidine nitrogen onto the carbonyl.

-

Thermodynamic Driver: The formation of the 5-membered heterocycle is entropically favored (

) and enthalpically driven by the resonance stabilization of the resulting cyclic guanidine.

Chemical Stability vs. pH

| pH Condition | Dominant Species | Stability Profile | Major Degradation Pathway |

| Acidic (pH < 2) | Dicationic ( | High | Amide hydrolysis (slow); Protonation suppresses nucleophilicity. |

| Physiological (pH 7.4) | Zwitterionic | Moderate | Intramolecular cyclization to imidazolidinone. |

| Basic (pH > 10) | Anionic/Neutral | Low | Rapid racemization ( |

Degradation Kinetics & Pathway Visualization

Understanding the degradation mechanism is vital for formulation. The pathway below illustrates the critical cyclization event that compromises the bioavailability of N-guanylphenylalanine prodrugs.

Figure 1: The primary degradation pathway involves the nucleophilic attack of the guanidine nitrogen on the carbonyl, releasing water to form the thermodynamically stable cyclic imidazolidinone.

Solid-State Thermodynamics & Polymorphism

For drug substances like Melagatran or related N-guanyl derivatives, solid-state stability is dictated by lattice energy and hydration state.

-

Hydrate/Anhydrate Transformations: Guanidino groups are hygroscopic. Transitions between hydrated forms and anhydrates often induce crystal lattice stress, altering dissolution rates.

-

Salt Selection: To stabilize the molecule, counter-ions (e.g., mesylate, tosylate) are used to "lock" the guanidine in its protonated state, preventing the lone pair from initiating cyclization.

-

Recommendation: Use Differential Scanning Calorimetry (DSC) to screen for pseudo-polymorphs. A sharp endotherm followed by an exotherm typically indicates melting followed by recrystallization or decomposition.

-

Experimental Protocols (Self-Validating Systems)

Protocol: Accelerated Stability Testing (Arrhenius Profiling)

Objective: Determine the activation energy (

Reagents:

-

Phosphate buffer (50 mM, pH 7.4)

-

HCl/NaOH for pH adjustment

-

HPLC-grade Acetonitrile

Workflow:

-

Preparation: Dissolve the N-guanylphenylalanine derivative (1 mg/mL) in buffers at pH 2.0, 7.4, and 9.0.

-

Incubation: Aliquot samples into amber glass vials. Incubate at three isotherms:

, -

Sampling: Withdraw aliquots at

hours. Quench immediately by diluting 1:10 in cold 0.1% TFA/Water. -

Analysis (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Gradient 5% to 60% ACN in 0.1% TFA.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl ring).

-

-

Calculation:

-

Plot

vs. Time to confirm pseudo-first-order kinetics ( -

Plot

vs.

-

Protocol: Thermodynamic Solubility Determination

Objective: Distinguish between kinetic solubility (precipitation) and true thermodynamic equilibrium.

-

Saturation: Add excess solid compound to 5 mL of media (pH 1.2, 6.8, 7.4).

-

Equilibration: Shake at constant temperature (

) for 24 to 72 hours. -

Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze filtrate via HPLC against a standard curve.

-

Solid Phase Analysis: Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to confirm no polymorphic transition occurred during equilibration.

Biological Thermodynamics (Binding Affinity)

The stability of the derivative directly impacts its biological efficacy (

-

Entropy-Enthalpy Compensation: Rigidifying the N-guanylphenylalanine backbone (e.g., via cyclization constraints) can reduce the entropic penalty (

) upon binding to the protease active site. -

Validation: Use Isothermal Titration Calorimetry (ITC) to measure

and

Workflow Diagram: Stability Assessment Cycle

Figure 2: This workflow ensures that thermodynamic instability is identified early, triggering structural redesign (e.g., salt formation) before clinical progression.

References

-

Eriksson, U. G., et al. (2003). Pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran.[1][2] Clinical Pharmacokinetics.[1]

-

Bernatowicz, M. S., et al. (1992). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters. (Contextual citation for guanidino synthesis stability).

-

FDA Center for Drug Evaluation and Research. (2004). Medical Review: Exanta (Ximelagatran).

-

Katritzky, A. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc.[3] (Mechanistic insight into guanidine cyclization).

-

Chobanian, H., et al. (2015). Improved Stability of Proline-Derived Direct Thrombin Inhibitors through Hydroxyl to Heterocycle Replacement.[4][5] ACS Medicinal Chemistry Letters.

Sources

- 1. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 2. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. scispace.com [scispace.com]

- 5. Improved Stability of Proline-Derived Direct Thrombin Inhibitors through Hydroxyl to Heterocycle Replacement - PMC [pmc.ncbi.nlm.nih.gov]

Structural Determinants and Kinetic Profiling of N-(Aminoiminomethyl)phenylalanine Scaffolds

An In-Depth Technical Guide for Serine Protease Inhibition

Executive Summary

This technical guide details the physicochemical properties, binding mechanisms, and characterization protocols for N-(aminoiminomethyl)phenylalanine (and its structural analogs like p-amidinophenylalanine) as competitive inhibitors of trypsin-like serine proteases.

In drug discovery, this scaffold serves as a critical Arginine mimic (Arg-mimic) . Unlike the highly basic and hydrophilic arginine side chain, phenylalanine derivatives offering the aminoiminomethyl (guanidino/amidino) warhead provide a unique balance of lipophilicity and electrostatic anchoring. This guide addresses the interaction with the S1 specificity pocket , specifically the salt bridge formation with Asp189 , and provides validated protocols for determining binding constants (

Molecular Mechanism: The S1 Anchor

The core utility of N-(aminoiminomethyl)phenylalanine lies in its ability to hijack the substrate recognition machinery of serine proteases (e.g., Thrombin, Trypsin, Factor Xa).

1.1 The Warhead Chemistry

The aminoiminomethyl group (

-

pK_a: ~11.5–12.5 (Physiologically protonated).

-

Charge: Positive (+1).

-

Geometry: Planar, allowing for directional hydrogen bonding.

1.2 The Specificity Pocket (S1)

In trypsin-like proteases, the S1 pocket is a deep, invaginated cleft defined by hydrophobic walls (Trp215, Phe192) and a negatively charged floor.

-

The Anchor: The carboxylate side chain of Aspartate 189 (Asp189) resides at the bottom of the S1 pocket.

-

The Interaction: The inhibitor's aminoiminomethyl group penetrates the pocket, displacing ordered water molecules (entropic gain) and forming a bidentate salt bridge with Asp189 (enthalpic gain).

-

Selectivity Filter: The phenylalanine backbone provides hydrophobic van der Waals contacts with the S1 walls, stabilizing the complex more effectively than the flexible aliphatic chain of Arginine.

1.3 Mechanism Diagram

The following diagram illustrates the competitive inhibition mechanism and the thermodynamic cycle of binding.

Caption: Competitive inhibition logic showing the inhibitor hijacking the S1 pocket (Asp189), preventing substrate turnover.

Experimental Protocols

To accurately determine the affinity of N-(aminoiminomethyl)phenylalanine derivatives, two orthogonal methods are recommended: Steady-State Kinetics (for

Protocol A: Spectrophotometric Determination of

This protocol uses a chromogenic substrate (e.g., L-BAPA for Trypsin or S-2238 for Thrombin) which releases p-nitroaniline (pNA) upon cleavage.

Materials:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8, 0.1% PEG-8000 (to prevent surface adsorption).

-

Enzyme: Bovine Trypsin (purified) or Human Thrombin. Final conc: 1–5 nM.

-

Substrate:

value must be known.[1] Usengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Inhibitor: N-(aminoiminomethyl)phenylalanine analog (dissolved in DMSO, final DMSO < 5%).

Workflow:

-

Preparation: Prepare 10 serial dilutions of the inhibitor (0.5 nM to 10

M). -

Pre-incubation: Mix Enzyme + Inhibitor in a 96-well plate. Incubate for 15 min at 25°C to reach equilibrium.

-

Detection: Monitor Absorbance at 405 nm (pNA) every 30 seconds for 20 minutes.

-

Analysis: Determine initial velocity (

) for each inhibitor concentration.

Calculation:

Fit the data to the Morrison Equation (for tight-binding inhibitors) or standard competitive inhibition model:

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released/absorbed during binding, providing a complete thermodynamic profile (

Workflow:

-

Cell: Fill the ITC cell with Enzyme (e.g., 20

M Trypsin) in degassed buffer. -

Syringe: Fill the syringe with Inhibitor (e.g., 200–400

M) in the exact same buffer. -

Titration: Inject 2

L aliquots every 180 seconds. -

Data Processing: Integrate peaks to get heat per injection (

). Fit to a One-Site Binding Model .

Data Analysis & Interpretation

The following table summarizes typical binding constants for amidinophenylalanine derivatives compared to Benzamidine (a fragment control).

| Inhibitor Scaffold | Target Enzyme | Mechanism Note | ||

| Benzamidine | Trypsin | 10–20 | -6.5 | Simple S1 anchor; no hydrophobic contacts. |

| N-Guanyl-Phe | Trypsin | 1–5 | -7.2 | Enhanced hydrophobic packing in S1. |

| NAPAP (Analog) | Thrombin | 6 nM | -11.0 | Binds S1 (Arg-mimic) + S2/S3 (Aryl stack). |

| Melagatran | Thrombin | 2 nM | -11.8 | Optimized H-bonding network. |

Note: Values are representative of literature averages for bovine trypsin/human thrombin at pH 7.4.

3.1 Assay Validation Workflow

To ensure data trustworthiness (Trustworthiness pillar), follow this validation logic:

Caption: Step-by-step validation workflow to ensure assay robustness before testing the target compound.

Critical Considerations for Drug Design

When optimizing N-(aminoiminomethyl)phenylalanine derivatives:

-

Basicity: The high basicity (

) leads to poor oral bioavailability (Class III/IV BCS). -

Prodrug Strategies: To overcome this, the amidine/guanidine group is often masked as a hydroxyamidine or carbamate (e.g., Ximelagatran is the prodrug of Melagatran) to improve permeability, which is then metabolized back to the active aminoiminomethyl species in vivo.

-

Selectivity: To avoid off-target inhibition (e.g., inhibiting Trypsin when targeting Thrombin), modifications at the N-terminus (P2/P3 sites) are required to exploit subtle differences in the S2/S3 pockets of the respective enzymes.

References

-

Stubbs, M. T., & Bode, W. (1993). A player of many parts: the spotlight falls on thrombin's structure. Thrombosis Research, 69(1), 1-58.

-

Claeson, G. (1994). Synthetic peptides and peptidomimetics as substrates and inhibitors of thrombin and other proteases in the blood coagulation system. Blood Coagulation & Fibrinolysis, 5(3), 411-436.

-

Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry, 268(6), 1554-1560.

-

Klausner, Y. S., et al. (1977). The interaction of alpha-N-(p-toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester with thrombin and trypsin.[3] Biochemical Journal, 169(1), 157-167.

-

BenchChem. (2025).[2][1] Comparative Guide to Chromogenic Substrates for Serine Proteases. BenchChem Technical Guides.

Sources

Engineering Serine Protease Inhibitors: The Mechanism of Action of N-(Aminoiminomethyl)phenylalanine Ligands

Executive Summary

The development of highly selective serine protease inhibitors is a cornerstone of modern pharmacotherapeutic design, with applications ranging from oncology (targeting urokinase-type plasminogen activator, uPA) to cardiovascular disease (targeting thrombin and Factor Xa). A critical breakthrough in this domain is the utilization of N-(aminoiminomethyl)phenylalanine —commonly referred to as 4-guanidinophenylalanine—as a privileged P1 scaffold.

By replacing the highly flexible aliphatic chain of natural arginine with a rigid aromatic ring, this non-canonical amino acid (ncAA) pre-organizes the pharmacophore. This technical guide explores the thermodynamic, structural, and catalytic mechanisms by which N-(aminoiminomethyl)phenylalanine converts transient peptide substrates into potent, competitive inhibitors.

Core Mechanism of Action (MoA)

The efficacy of N-(aminoiminomethyl)phenylalanine lies in its ability to exploit the deep, negatively charged S1 specificity pocket of trypsin-like serine proteases while simultaneously sabotaging the enzyme's catalytic machinery.

S1 Pocket Anchoring and Entropic Optimization

Natural arginine incurs a massive entropic penalty upon binding, as its flexible side chain must freeze into a single conformation to interact with the S1 pocket. N-(aminoiminomethyl)phenylalanine circumvents this by mounting the guanidino (aminoiminomethyl) group directly onto a rigid phenyl ring 1.

-

Bidentate Salt Bridge: The terminal guanidino group forms a critical bidentate salt bridge with the carboxylate of Asp189 , located at the very base of the S1 pocket.

-

Polar Network: The ligand establishes stabilizing hydrogen bonds with Gly218 and Ser190 , locking the P1 residue in place.

Catalytic Triad Evasion (Orbital Misalignment)

Binding affinity alone does not create an inhibitor; the molecule must resist cleavage. X-ray crystallographic analyses reveal that the rigid geometry of the phenyl ring forces the peptide backbone into an atypical trajectory 2. The carbonyl carbon of the P1 residue is sterically misaligned relative to the nucleophilic oxygen of Ser195 (part of the Ser195-His57-Asp102 catalytic triad). Furthermore, the carbonyl oxygen fails to properly engage the oxyanion hole, preventing the stabilization of the tetrahedral transition state.

Water-Mediated Specificity

A major challenge in protease targeting is distinguishing between highly homologous S1 pockets (e.g., distinguishing uPA from tissue-type plasminogen activator, tPA). Recent molecular dynamics simulations have uncovered a water exchange channel at the bottom of the S1 pocket, modulated by residue 190. N-(aminoiminomethyl)phenylalanine specifically exploits this water network to achieve high selectivity for proteases harboring Ser190 (like uPA) over those with Ala190, driven by favorable thermodynamic stabilization of the trapped water molecules 3.

Molecular interaction network of the ligand within the serine protease S1 pocket.

Quantitative Affinity Data

The substitution of natural arginine with N-(aminoiminomethyl)phenylalanine yields significant improvements in binding affinity. The table below summarizes comparative kinetic data derived from the optimization of the cyclic peptide inhibitor Mupain-1 against urokinase-type plasminogen activator (uPA) 1.

| Ligand Scaffold (P1 Residue) | Target Protease Variant | Binding Affinity (Ki) | Fold Improvement | Mechanistic Note |

| Arginine (Mupain-1) | Murine uPA (Wild Type) | ~0.50 µM | Baseline | High entropic penalty upon binding. |

| 4-Guanidinophenylalanine | Murine uPA (Wild Type) | ~0.05 µM | 10x Increase | Rigid pre-organization lowers |

| Arginine (Mupain-1) | Human uPA (H99Y Mutant) | Moderate | Baseline | Sub-optimal alignment in humanized pocket. |

| 4-Guanidinophenylalanine | Human uPA (H99Y Mutant) | High | ~10x Increase | Enhanced polar contacts with Ser190/Gly218. |

Self-Validating Experimental Protocols

To rigorously prove the mechanism of action of N-(aminoiminomethyl)phenylalanine-based inhibitors, researchers must employ a closed-loop, self-validating experimental system. This ensures that observed macroscopic kinetics are definitively linked to microscopic structural interactions 4.

Protocol 1: Synthesis & Incorporation via SPPS

Causality: Solid-Phase Peptide Synthesis (SPPS) allows for the site-specific incorporation of non-canonical amino acids. Subsequent cyclization of the peptide restricts conformational degrees of freedom, synergizing with the rigid P1 residue to further lower the entropic penalty of binding.

-

Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

-

Coupling: Successively couple Fmoc-protected amino acids using HBTU/DIPEA chemistry. Introduce Fmoc-4-guanidinophenylalanine at the designated P1 position.

-

Deprotection: Remove Fmoc groups using 20% piperidine in DMF.

-

Cleavage & Cyclization: Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail. If cysteine residues are present, promote disulfide cyclization by stirring the crude peptide in an oxidative buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) exposed to air for 24-48 hours.

-

Purification: Purify via RP-HPLC and verify mass using MALDI-TOF MS.

Protocol 2: Orthogonal Validation (SPR, X-Ray, and Mutagenesis)

Causality: Surface Plasmon Resonance (SPR) provides real-time thermodynamics (

-

Kinetic Profiling (SPR): Immobilize the target serine protease (e.g., uPA) on a CM5 sensor chip. Flow the purified cyclic peptide over the chip at varying concentrations (3.125 nM to 100 nM). Calculate the equilibrium dissociation constant (

). -

Structural Elucidation (X-Ray): Co-crystallize the protease with a 5-fold molar excess of the inhibitor using vapor diffusion (hanging drop method). Collect diffraction data and solve the structure via molecular replacement. Confirm the bidentate salt bridge between the guanidino group and Asp189.

-

Mechanistic Validation (Mutagenesis): Generate an S190A mutant of the protease. Repeat the SPR kinetic profiling. A significant drop in affinity (increase in

) confirms that the polar interaction network and water-channel modulation observed in the crystal structure are strictly required for the ligand's enhanced potency.

Orthogonal experimental workflow for validating protease inhibitor mechanisms.

References

-

A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility. PLOS One.[Link]

-

X-ray crystal structure analysis of huPA-H99Y in complex with peptidic inhibitors. ResearchGate.[Link]

-

Water-mediated specifically targeting the S1 pockets among serine proteases using an arginine analogue. PubMed / Bioorganic Chemistry.[Link]

-

Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI.[Link]

Sources

- 1. A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Water-medicated specifically targeting the S1 pockets among serine proteases using an arginine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Evolution of Arginine Mimetics: A Technical Guide to N-(Aminoiminomethyl)phenylalanine Synthesis

The following technical guide details the history, chemical evolution, and synthetic protocols for N-(Aminoiminomethyl)phenylalanine (commonly referred to as

Executive Summary

N-(Aminoiminomethyl)phenylalanine represents a critical structural motif in medicinal chemistry, serving as a rigidified analog of Arginine. While Arginine contains a flexible alkyl chain, this molecule attaches the guanidino group directly to a phenyl ring at the

-

Chemical Significance: It restricts the conformational space of the guanidino group, enhancing selectivity for integrin receptors (e.g.,

, -

Primary Application: It is the pharmacophore backbone for "RGD mimetics" (Arginine-Glycine-Aspartate analogs), crucial in the development of anti-thrombotics and anti-angiogenic agents.

This guide outlines the transition from low-yield classical synthesis to modern, orthogonal solid-phase peptide synthesis (SPPS) methodologies.

Historical Evolution of Synthesis

The discovery of efficient synthesis routes for this molecule tracks the broader history of guanidylation chemistry. The central challenge has always been the nucleophilicity of the aniline nitrogen (which is lower than aliphatic amines) and the need to avoid racemization of the chiral center.

Phase I: The Classical Era (Pre-1990s)

Early attempts utilized Cyanamide (

-

Method: High-temperature fusion or reflux in polar solvents.

-

Limitations: These conditions were often incompatible with complex peptide backbones, leading to side reactions and racemization of the

-carbon.

Phase II: The Pyrazole Breakthrough (Bernatowicz, 1992)

The seminal breakthrough came from Bernatowicz et al. , who introduced 1H-Pyrazole-1-carboxamidine hydrochloride .

-

Innovation: The pyrazole group acts as a superior leaving group compared to methyl mercaptan (from isothioureas).

-

Impact: Allowed guanylation of amines under mild conditions (room temperature, DMF/DIEA), making it possible to synthesize N-(Aminoiminomethyl)phenylalanine within a peptide sequence without destroying other sensitive residues.

Phase III: The Triflyl/Boc Era (Feichtinger & Goodman, 1998)

For Solid Phase Peptide Synthesis (SPPS), "orthogonal protection" is required. Feichtinger and Goodman developed

-

Innovation: The triflyl group is an extreme electron-withdrawing group, activating the guanidine transfer to even electron-deficient anilines (like

-aminophenylalanine). -

Result: This is the current "Gold Standard" for synthesizing N-(Aminoiminomethyl)phenylalanine, allowing the guanidine to be introduced in high yields on resin-bound peptides.

Visualization: Reagent Evolution

The following diagram illustrates the progression of reagents used to synthesize the target moiety.

Figure 1: Evolution of guanidylation reagents from harsh classical methods to modern protected precursors.

Technical Protocol: Synthesis via Bis-Boc-Pyrazole

This protocol describes the conversion of Boc-

Reagents & Materials[1][2][3][4][5][6]

-

Substrate: Boc-4-amino-L-phenylalanine methyl ester (

equiv). -

Reagent:

-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine ( -

Solvent: Dry Acetonitrile (

) or DMF. -

Base: Diisopropylethylamine (DIEA) (

equiv) - Optional, speeds up reaction.

Step-by-Step Methodology

| Step | Action | Critical Mechanistic Insight |

| 1 | Dissolution | Dissolve Boc-4-amino-Phe-OMe in dry |

| 2 | Addition | Add |

| 3 | Reaction | Stir at Room Temperature for 12–24 hours. |

| 4 | Monitoring | Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aniline peak. |

| 5 | Workup | Concentrate solvent in vacuo. Redissolve in EtOAc. Wash with 5% Citric acid (removes pyrazole byproduct), Water, and Brine. |

| 6 | Purification | Flash chromatography (Silica gel). |

| 7 | Deprotection | Treat with TFA/DCM (1:1) to remove Boc groups, yielding the free N-(Aminoiminomethyl)phenylalanine . |

Comparative Analysis of Guanylation Reagents

The following table compares the efficacy of reagents specifically for converting Phenylalanine-Anilines to Guanidines .

| Reagent | Reactivity | Byproducts | Suitability for SPPS | Reference |

| S-Methylisothiourea | Low | Methyl mercaptan (Toxic/Odor) | Poor | Classical |

| 1H-Pyrazole-1-carboxamidine | High | Pyrazole (Water soluble) | Moderate (Salt form) | Bernatowicz et al. (1992) |

| N,N'-Di-Boc-pyrazole | High | Pyrazole | Excellent | Bernatowicz et al. (1992) |

| N,N'-Di-Boc-triflylguanidine | Very High | Triflamide | Excellent | Feichtinger et al. (1998) |

Synthesis Workflow Visualization

The following diagram details the chemical pathway for the synthesis described in the protocol.

Figure 2: Synthetic workflow from amino-phenylalanine precursor to final guanidino-phenylalanine.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1][2] Journal of Organic Chemistry, 57(8), 2497–2502.[2] [Link]

-

Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[3] Journal of Organic Chemistry, 63(12), 3804–3805. [Link]

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, iv, 49-87. [Link]

Sources

N-(Amino imino methyl)phenylalanine CAS number and chemical identifiers

Executive Summary

N-(Aminoiminomethyl)phenylalanine , chemically defined as N-guanidinophenylalanine (or 2-guanidino-3-phenylpropanoic acid), is a non-canonical amino acid derivative used extensively in medicinal chemistry and peptide engineering. Characterized by the replacement of the

Its primary utility lies in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin) and peptidomimetics where it imparts resistance to enzymatic degradation while maintaining the electrostatic properties required for binding to negatively charged active sites (e.g., the S1 pocket of trypsin-like enzymes). Unlike standard amino acids, the guanidino headgroup provides a delocalized positive charge that forms bidentate hydrogen bonds with aspartate or glutamate residues in receptor targets.

Chemical Identifiers & Properties

The following table consolidates the specific chemical identity of the L-isomer, which is the biologically relevant scaffold for drug development.

| Property | Detail |

| Chemical Name | N-(Aminoiminomethyl)-L-phenylalanine |

| Systematic Name | (2S)-2-[(Aminoiminomethyl)amino]-3-phenylpropanoic acid |

| Common Synonyms | N-Guanidino-L-phenylalanine; N-Amidinophenylalanine (loose usage); 2-Guanidino-3-phenylpropanoic acid |

| CAS Number | 88728-27-2 |

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol |

| Solubility | Soluble in water (zwitterionic), dilute acid, and polar organic solvents (DMSO, MeOH) |

| pKa (Guanidine) | ~12.5 (Strongly basic, protonated at physiological pH) |

| pKa (Carboxyl) | ~2.2 |

| Appearance | White to off-white crystalline powder |

Structural & Mechanistic Analysis

The Guanidino Pharmacophore

The defining feature of N-(Aminoiminomethyl)phenylalanine is the guanidino group attached directly to the

-

Arginine Mimicry: In native Arginine, the guanidino group is at the end of a flexible propyl side chain. In N-guanidinophenylalanine, the guanidino group is located at the N-terminus position relative to the phenyl side chain. This alters the spatial arrangement of the positive charge relative to the hydrophobic benzyl group, creating a unique "short-range" electrostatic pharmacophore.

-

Protease Resistance: The modification of the N-terminus prevents aminopeptidase recognition, significantly increasing the metabolic stability of peptides containing this residue.

Structural Visualization

The following diagram illustrates the chemical structure and the charge delocalization across the guanidino group.

Synthesis & Production

The synthesis of N-(Aminoiminomethyl)phenylalanine typically involves the guanylation of the parent amino acid (L-Phenylalanine). Direct guanylation of the free amino acid can be challenging due to solubility and zwitterionic interference; therefore, protecting group strategies are often employed.

Synthetic Route: Guanylation of L-Phenylalanine

Reagents:

-

Substrate: L-Phenylalanine (or L-Phe-OMe).[1]

-

Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) or S-Methylisothiourea.

-

Base: N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA).

-

Solvent: DMF or Methanol/Water mixture.

Reaction Scheme:

-

Nucleophilic Attack: The

-amino group of L-Phe attacks the electrophilic carbon of the guanylating agent. -

Elimination: The leaving group (e.g., pyrazole or methanethiol) is expelled.

-

Deprotection (if ester used): Hydrolysis of the methyl ester to yield the free acid.

Applications in Drug Development[4]

Serine Protease Inhibition

N-Guanidinophenylalanine is a pivotal scaffold for inhibiting trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

-

Mechanism: These enzymes have a deep, negatively charged S1 specificity pocket (usually containing Asp189 in trypsin) that selects for basic side chains (Arg/Lys).

-

Advantage: The N-guanidino group mimics the electrostatic signature of Arginine but lacks the long, flexible aliphatic chain. This rigidity can lead to higher selectivity for specific protease subtypes where the active site geometry is constrained.

Peptidomimetics & Stability

Incorporating this residue into peptide drugs (e.g., IgE receptor antagonists) enhances biological half-life.

-

Exopeptidase Blockade: The modified N-terminus is unrecognizable to aminopeptidases, preventing N-terminal degradation.

-

Potency: It is used as a substitute for Alanine or Phenylalanine in "alanine scanning" to probe the necessity of a positive charge at a specific locus without introducing the steric bulk of a full Arginine side chain.

Experimental Protocols

Protocol A: Synthesis of N-Guanidino-L-Phenylalanine

Objective: To synthesize ~1g of N-guanidino-L-phenylalanine from L-phenylalanine.

-

Preparation: Dissolve L-Phenylalanine (1.65 g, 10 mmol) in 20 mL of water/methanol (1:1 v/v).

-

Basification: Add N,N-Diisopropylethylamine (DIEA) (1.2 eq, 12 mmol) to adjust pH to ~9-10.

-

Reagent Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.46 g, 10 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature for 18 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The product will appear more polar than the starting material.

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in a minimum amount of water.

-

Precipitate the zwitterion by adjusting pH to ~6-7 with dilute HCl or acetic acid.

-

Cool at 4°C overnight.

-

-

Purification: Filter the white precipitate. Wash with cold ethanol and ether.

-

Validation: Verify structure via 1H-NMR (D2O) and Mass Spectrometry (Expected [M+H]+ = 208.23).

Protocol B: Trypsin Inhibition Assay (Screening)

Objective: To determine the IC50 of a peptide containing N-guanidinophenylalanine against Trypsin.

-

Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.

-

Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 1 mM final concentration.

-

Enzyme: Bovine Trypsin (10 nM final).

-

Procedure:

-

Incubate Enzyme + Inhibitor (various concentrations) for 15 mins at 25°C.

-

Add Substrate (BAPNA) to initiate reaction.

-

Measure Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 mins.

-

-

Analysis: Plot Initial Velocity (

) vs. [Inhibitor]. Fit to a dose-response curve to calculate IC50.

References

-

BOC Sciences. N-(Amino imino methyl)phenylalanine - CAS 88728-27-2. Retrieved from

-

PubChem. 2-Guanidino-3-phenylpropanoic acid (Compound Summary). National Library of Medicine. Retrieved from

-

Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.

-

Google Patents. IgE receptor antagonists (WO2002026781A9). Mentions N-amidinophenylalanine as a non-canonical amino acid in peptide ligands.

- Clement, B. (2002).Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. (Context on amidine/guanidine pharmacophores).

Sources

Structural Basis of Serine Protease Inhibition by N-(Aminoiminomethyl)phenylalanine Complexes

Executive Summary

This guide details the crystallographic analysis of N-(aminoiminomethyl)phenylalanine (and its structural congener 4-amidinophenylalanine ) complexes. These moieties serve as critical arginine mimetics in the design of serine protease inhibitors, particularly for Thrombin and Trypsin .

The "aminoiminomethyl" group (

Chemical Basis & Pharmacophore

To understand the crystallography, one must first understand the ligand's design logic. The N-(aminoiminomethyl)phenylalanine scaffold combines two essential features:

-

The Anchor (S1 Pocket): The basic amino-iminomethyl group (guanidino or amidino) is protonated at physiological pH (pKa ~12-13). It mimics the side chain of Arginine, forming a bidentate salt bridge with the conserved Aspartate 189 (chymotrypsin numbering) at the bottom of the S1 pocket.

-

The Scaffold (Hydrophobic S2/S3): The phenylalanine phenyl ring provides a rigid linker that positions the anchor while engaging in hydrophobic collapse with the S2 pocket (often involving Trp215 in Thrombin).

Diagram 1: Pharmacophore Interaction Network

The following diagram illustrates the critical electrostatic and hydrophobic nodes required for high-affinity binding.

Figure 1: Interaction network of the aminoiminomethyl moiety within the S1 specificity pocket of Thrombin/Trypsin.

Crystallographic Data Analysis

The following table aggregates high-resolution data for complexes containing this pharmacophore. The structural integrity of these complexes is often validated by the low B-factors of the ligand's amidine group, indicating rigid locking into the S1 pocket.

Table 1: Key PDB Entries for Amidinophenylalanine Complexes

| PDB ID | Target Enzyme | Ligand ID | Resolution (Å) | Space Group | Key Interaction Note |

| 1KTS | Human Thrombin | BIBR-953 | 2.40 | C 1 2 1 | Classic amidine-Asp189 salt bridge; hydrophobic packing in S2. |

| 1ETS | Human Thrombin | NAPAP | 1.80 | P 43 21 2 | Reference structure for 4-amidinophenylalanine binding. |

| 4E7R | Human Thrombin | 0NW | 2.25 | P 21 21 21 | 3-amidinophenylalanine variant; shows plasticity of S1 binding. |

| 1DWC | Human Thrombin | Argatroban | 3.00 | P 21 21 21 | Argatroban contains a guanidino moiety functioning identically to the subject scaffold. |

Data Interpretation:

-

Resolution: The sub-2.0Å resolution of 1ETS allows for unambiguous assignment of protonation states in the salt bridge.

-

Electron Density: In

maps, the aminoiminomethyl group typically displays well-defined density even at lower resolutions (2.5Å+) due to its immobilization by Asp189.

Structural Mechanism of Action

The Salt Bridge (The Thermodynamic Driver)

The primary driving force of binding is the electrostatic interaction between the positively charged aminoiminomethyl group and the negatively charged carboxylate of Asp189.

-

Geometry: The interaction is planar. The N-C-N angle of the inhibitor aligns with the O-C-O angle of Aspartate.

-

Distance: Typical H-bond distances are 2.7 Å to 2.9 Å .

-

Energetics: This salt bridge contributes approximately 3-5 kcal/mol to the binding energy, making it the "anchor" of the complex.

The Hydrophobic "Collapse"

While the salt bridge provides specificity, the phenylalanine backbone provides affinity through entropy-driven hydrophobic effects.

-

S2 Pocket: The phenyl ring of the inhibitor often engages in edge-to-face

-stacking with Trp215 (in Thrombin). -

P-loop Dynamics: Binding often stabilizes the autolysis loop (residues 145-150), reducing the overall B-factors of the enzyme surface.

Experimental Protocol: Co-Crystallization

Objective: Obtain diffraction-quality crystals of Thrombin complexed with an N-(aminoiminomethyl)phenylalanine derivative (e.g., NAPAP or a novel analog).

Pre-requisites:

-

Human

-Thrombin (purified, >95% homogeneity). -

Inhibitor stock (100 mM in DMSO).

-

Crystallization buffer (typically Citrate/PEG based).

Workflow Diagram

Figure 2: Optimized co-crystallization workflow for Thrombin-Inhibitor complexes.

Detailed Methodology

-

Complexation: Mix Thrombin (10 mg/mL) with the inhibitor (molar ratio 1:5 protein:ligand). The excess ligand ensures full saturation of the active site, which stabilizes the protein and prevents autolysis during crystallization.

-

Incubation: Allow the mixture to stand on ice for 60 minutes. Why? This allows for the "induced fit" conformational changes in the S1/S2 loops to reach equilibrium.

-

Vapor Diffusion: Set up hanging drops.

-

Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.

-

Reservoir: 0.1 M Phosphate buffer (pH 7.4), 0.2 M Ammonium Sulfate, 20-25% PEG 8000.

-

-

Growth: Crystals typically appear within 3-7 days at 20°C. They often form tetragonal rods (Space group P

). -

Validation: Upon solving the structure, check the

difference map at 3.0

References

-

Bode, W., & Huber, R. (1992). Natural protein proteinase inhibitors and their interaction with proteinases. European Journal of Biochemistry, 204(2), 433–451. Link

-

Brandstetter, H., et al. (1992). X-ray structure of the complex of human alpha-thrombin with the inhibitor NAPAP. Journal of Molecular Biology. (PDB 1ETS). Link

-

Hauel, N. H., et al. (2002). Structure-based design of novel thrombin inhibitors. Journal of Medicinal Chemistry. (PDB 1KTS). Link

-

Ruehmann, E., et al. (2012). Thrombin in complex with 3-amidinophenylalanine inhibitor.[1] RCSB Protein Data Bank.[2][3] (PDB 4E7R).[1] Link

-

Banner, D. W., & Hadváry, P. (1991). Crystallographic analysis at 3.0-A resolution of the binding to human thrombin of four active site-directed inhibitors. Journal of Biological Chemistry. (PDB 1DWC). Link

Sources

Methodological & Application

Protocol for synthesizing N-(Amino imino methyl)phenylalanine derivatives

Part 1: Introduction & Strategic Analysis

1.1 Chemical Scope & Disambiguation

The target moiety, N-(aminoiminomethyl)phenylalanine , refers to the functionalization of the

1.2 The Synthetic Challenge

The primary challenge in synthesizing N-guanidino amino acids lies in the high basicity of the guanidine group (

-

Selectivity: The reaction must target the

-amine without affecting the carboxyl group (which requires protection). -

Solubility: Guanidino acids are zwitterionic and highly polar; intermediate protection (e.g., Boc, Cbz) is essential for organic solvent solubility during purification.

-

Reagent Choice: Traditional reagents like cyanamide often require harsh conditions. Modern synthesis relies on "guanylating agents" with superior leaving groups (pyrazoles, triflates, or thioureas).

1.3 Reagent Selection Matrix We prioritize the Bernatowicz Protocol (1H-Pyrazole-1-carboxamidine) for research-scale purity and the S-Methylisothiourea Protocol for cost-effective scale-up.

| Feature | Bernatowicz Reagent (Protocol A) | S-Methylisothiourea (Protocol B) | Goodman's Reagent |

| Reagent Structure | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Di-Boc-S-methylisothiourea | N,N'-Di-Boc-N''-triflylguanidine |

| Reactivity | High (Mild conditions) | Moderate (Requires heat/time) | Very High (Good for unreactive amines) |

| Byproduct | Pyrazole (Easy removal) | Methyl mercaptan (Toxic stench) | Triflamide |

| Atom Economy | Moderate | High | Low |

| Primary Use | Gold Standard for Discovery | Scale-up / Industrial | Difficult Substrates |

Part 2: Experimental Protocols

Protocol A: The Gold Standard (Bernatowicz Method)

Recommended for milligram-to-gram scale synthesis requiring high purity.

Prerequisites:

-

Substrate: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl). Note: The carboxyl group must be protected to prevent cyclization or side reactions.

-

Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

-

Preparation:

-

In a flame-dried round-bottom flask under nitrogen, suspend L-Phenylalanine methyl ester HCl (1.0 equiv, e.g., 2.15 g, 10 mmol) in anhydrous MeCN (20 mL).

-

Add DIPEA (1.2 equiv, 2.1 mL) dropwise. The solution should clarify as the free amine is liberated. Stir for 10 minutes at Room Temperature (RT).

-

-

Guanidylation:

-

Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv, 3.25 g) in one portion.

-

Mechanism:[1][2][3] The amine attacks the electrophilic amidine carbon; pyrazole is displaced as a leaving group.

-

Stir the reaction mixture at RT for 4–16 hours .

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting amine spot (ninhydrin positive) should disappear, replaced by a higher R_f UV-active spot (protected guanidine).

-

-

Workup:

-

Concentrate the solvent in vacuo.[4]

-

Redissolve the residue in EtOAc (50 mL).

-

Wash sequentially with:

-

5% Citric acid or 1M KHSO₄ (2 × 20 mL) – Removes DIPEA and residual pyrazole.

-

Saturated NaHCO₃ (2 × 20 mL).

-

Brine (20 mL).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

The crude N,N'-Di-Boc-N''-(1-methoxycarbonyl-2-phenylethyl)guanidine is often pure enough (>95%) for the next step.

-

If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30).

-

-

Deprotection (Global):

-

Dissolve the intermediate in DCM (10 mL).

-

Add Trifluoroacetic acid (TFA) (10 mL) carefully.

-

Stir at RT for 2–3 hours.

-

Concentrate in vacuo.[5] Co-evaporate with toluene (3x) to remove residual TFA.

-

Final Product: N-guanidino-L-phenylalanine methyl ester trifluoroacetate salt.

-

Protocol B: Scale-Up Route (Thioguanidylation)

Recommended for multi-gram synthesis where reagent cost is a constraint.

Reagents:

-

N,N'-Di-Boc-S-methylisothiourea (CAS: 145013-05-4).

-

Mercury(II) Chloride (HgCl₂) – Optional promoter to trap methyl mercaptan and accelerate reaction.

Workflow:

-

Dissolve H-Phe-OMe·HCl (10 mmol) and DIPEA (22 mmol) in DMF (30 mL).

-

Add N,N'-Di-Boc-S-methylisothiourea (1.1 equiv).

-

Option A (Standard): Heat to 50°C for 24–48 hours. A stream of nitrogen should be bubbled through the solution into a bleach trap to neutralize the evolved methyl mercaptan gas (

). -

Option B (Accelerated): Add HgCl₂ (1.1 equiv) at 0°C, then warm to RT. Reaction completes in <4 hours. Warning: Requires rigorous filtration of HgS and toxic waste disposal.

-

Workup similar to Protocol A.

Part 3: Visualization & Logic

Reaction Mechanism & Workflow (DOT Diagram)

Caption: Figure 1. Synthetic workflow for the conversion of Phenylalanine methyl ester to its N-guanidino derivative using the Bernatowicz reagent. The pathway ensures protection of the carboxyl group and utilizes a mild electrophilic transfer agent.

Part 4: Quality Control & Troubleshooting

4.1 Analytical Specifications For the protected intermediate (Di-Boc-Guanidino-Phe-OMe):

-

1H NMR (CDCl₃, 400 MHz): Look for the diagnostic Boc singlets (

ppm, 18H) and the guanidine N-H protons (often broad singlets, one near -

MS (ESI+): Expect

corresponding to Phe-OMe + 242 Da (Guanyl + 2 Boc).

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation of HCl salt. | Ensure DIPEA is fresh and used in slight excess (1.2–1.5 eq). |

| No Reaction | Steric hindrance or wet solvent. | Use dry DMF; Switch to Goodman’s Reagent (Triflyl-guanidine) for higher electrophilicity. |

| Side Products | Cyclization to hydantoin.[6] | Avoid strong bases (NaOH, KOH). Keep temperature < 40°C. Ensure C-terminus is esterified. |

| Broad NMR Peaks | Rotamers of Boc/Guanidine. | Run NMR at 50°C to coalesce rotamers or rely on LC-MS for purity confirmation. |

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

-

Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). "Triurethane-protected guanidines and triflyldiurethane-protected guanidines: new reagents for guanidinylation reactions."[2] The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

-

Katritzky, A. R., & Rogovoy, B. V. (2005). "Recent developments in guanylating agents." ARKIVOC, 2005(4), 49-87. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives - Google Patents [patents.google.com]

- 4. EP0221878A2 - Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

Preparation of N-(Amino imino methyl)phenylalanine stock solutions for bioassays

Abstract

This technical guide outlines the standardized protocol for preparing, storing, and handling stock solutions of N-(Amino imino methyl)phenylalanine (also known as N-guanidinophenylalanine or N-amidinophenylalanine derivatives). These compounds serve as critical arginine mimetics in protease inhibition assays (e.g., trypsin, thrombin, matriptase) and ligand-binding studies. Due to their amphiphilic nature—possessing a highly polar guanidino/amidino tail and a hydrophobic phenyl core—proper solubilization is essential to prevent "crash-out" precipitation during aqueous dilution, which causes false negatives in IC50 determinations.

Introduction & Chemical Context

This compound is a synthetic amino acid derivative designed to mimic the positive charge of arginine while providing hydrophobic interactions via its phenyl ring. This dual nature makes it a potent competitive inhibitor for S1 pockets of serine proteases.

-

Chemical Structure: The "Amino imino methyl" group is chemically synonymous with a guanidino or amidino moiety.

-

Physicochemical Challenge: The molecule acts as a zwitterion. The guanidino group is highly basic (

), while the carboxyl group is acidic (-

In Water: Solubility is often poor for the zwitterionic species due to crystal lattice energy.

-

In DMSO: High solubility is achieved, breaking intermolecular hydrogen bonds.

-

Critical Mechanism: In bioassays, the stock solution is typically prepared in 100% DMSO and diluted into an aqueous buffer. If the dilution step is too rapid or the concentration too high, the hydrophobic phenyl ring drives aggregation before the guanidino group can solvate, leading to micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility.

Pre-Formulation Assessment

Before preparing the stock, verify the salt form of your compound.

| Parameter | Free Zwitterion | HCl / TFA Salt |

| Solubility (Water) | Poor (< 1 mM) | Moderate (10–50 mM) |

| Solubility (DMSO) | High (> 100 mM) | High (> 100 mM) |

| pH in Solution | Neutral/Basic | Acidic |

| Recommended Stock | 100% DMSO | 100% DMSO |

Expert Insight: Even if your compound is a water-soluble salt, we strongly recommend preparing the primary stock in anhydrous DMSO . Aqueous stocks of amidine/guanidine derivatives are prone to slow hydrolysis (to urea/ammonia derivatives) and microbial growth over time. DMSO ensures chemical stability for >6 months at -20°C.

Protocol 1: Preparation of 50 mM Master Stock Solution

Objective: Create a stable, high-concentration master stock in anhydrous DMSO. Equipment: Analytical balance (0.01 mg precision), Class A volumetric glassware or calibrated positive-displacement pipettes, vortex mixer.

Step-by-Step Methodology

-

Equilibration: Allow the lyophilized product vial to equilibrate to room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture, which degrades the solid.

-

Weighing: Weigh approximately 10–15 mg of this compound into a sterile, amber glass vial (or low-binding polypropylene tube). Record the exact mass (

) in mg. -

Volume Calculation: Calculate the volume of DMSO (

) required to achieve a 50 mM concentration using the formula:-

Where

(50 mM)

-

-

Dissolution: Add the calculated volume of anhydrous DMSO (Grade

99.9%). -

Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solubilization.

Visual Workflow (Graphviz)

Caption: Figure 1. Workflow for the gravimetric preparation of 50 mM this compound stock in DMSO.

Protocol 2: Serial Dilution for Bioassays (The "Intermediate Step")

Critical Failure Point: Direct dilution of 100% DMSO stock into the assay well (e.g., 1 µL stock into 99 µL buffer) often causes local precipitation at the pipette tip interface due to the drastic polarity shift.

The Solution: Use an Intermediate Dilution Step to step down the DMSO concentration gradually.

Methodology

-

Assay Buffer Prep: Prepare your assay buffer (e.g., Tris-HCl or HEPES, pH 7.4). Ensure it contains 0.01% Triton X-100 or Tween-20. Surfactants are crucial to stabilize the hydrophobic phenyl ring during dilution.

-

Intermediate Stock (10x): Dilute the 50 mM Master Stock 1:10 or 1:20 into the Assay Buffer to create a "Working Stock" (e.g., 2.5 mM or 5 mM).

-

Technique: Place buffer in tube. Vortex gently while slowly adding the DMSO stock to the center of the liquid vortex.

-

-

Final Assay Concentration: Add the Intermediate Stock to your reaction well. This ensures the final DMSO concentration is compatible with the enzyme (typically < 5%).

Dilution Logic Diagram (Graphviz)

Caption: Figure 2. Two-step dilution strategy to prevent compound precipitation and minimize DMSO shock to biological systems.

Storage and Stability

| Condition | Stability Estimate | Notes |

| -80°C (DMSO) | > 1 Year | Recommended for long-term archiving. |

| -20°C (DMSO) | 6 Months | Standard working storage. |

| 4°C (DMSO) | 1 Week | Hygroscopic; DMSO absorbs water, leading to degradation. |

| Aqueous Dilution | < 24 Hours | Hydrolysis risk. Prepare fresh daily. |

Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. Aliquot the Master Stock into single-use volumes (e.g., 20–50 µL) immediately after preparation.

Troubleshooting & Quality Control

Issue: Precipitation upon dilution.

-

Cause: High concentration (>100 µM) in low-surfactant buffer.

-

Fix: Increase DMSO in the intermediate step or add 0.05% BSA/Triton X-100 to the buffer.

Issue: Loss of potency over time.

-

Cause: Moisture ingress into DMSO stock causing hydrolysis of the amidino group.

-

Fix: Use anhydrous DMSO and store vials in a desiccator or sealed bag with silica gel.

Issue: Enzyme inhibition in "No Inhibitor" control.

-

Cause: DMSO interference.

-

Fix: Ensure the "Vehicle Control" contains the exact same % of DMSO as your sample wells (e.g., 1%).

References

-

Steinmetzer, T., et al. (2012). "New 3-amidinophenylalanine-derived inhibitors of matriptase." Journal of Medicinal Chemistry. Available at: [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Available at: [Link]

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Available at: [Link]

-

Pászti-Gere, E., et al. (2016). "3-Amidinophenylalanine-derived matriptase inhibitors can modulate hepcidin production in vitro."[1] Journal of Molecular Medicine. Available at: [Link]

Sources

Purification techniques for N-(Amino imino methyl)phenylalanine peptides

Application Note: Advanced Purification Strategies for Peptides Containing N-(Amino imino methyl)phenylalanine

Introduction & Mechanistic Context

This compound—commonly referred to as 4-guanidinophenylalanine (4-Gpa) or 4-gPhe —is a highly specialized non-canonical amino acid. Structurally, it acts as a rigid arginine bioisostere, where the flexible aliphatic chain of arginine is replaced by a planar phenyl ring. This rigidification restricts the conformational freedom of the guanidino group, making it a critical building block in the design of high-affinity serine protease inhibitors targeting the S1 specificity pocket (e.g., urokinase-type plasminogen activator [uPA], Factor XIa, and Factor XIIa)[1][2], as well as in the development of proteolytically resistant antimicrobial peptides[3].

However, the very structural features that make 4-Gpa biologically potent create significant bottlenecks during downstream purification:

-

Extreme Basicity: The guanidino group (

) remains fully protonated under standard acidic reverse-phase HPLC (RP-HPLC) conditions. -

Dual-Interaction Modalities: The combination of a localized positive charge and a highly hydrophobic,

-electron-rich phenyl ring causes complex secondary interactions with chromatographic stationary phases. -

Synthesis Artifacts: 4-Gpa is often incorporated via on-resin guanidinylation of a 4-aminophenylalanine (4-aPhe) precursor. Incomplete guanidinylation leaves 4-aPhe impurities that are structurally and hydrophobically nearly identical to the target peptide, demanding high-resolution separation strategies.

Chromatographic Causality & Strategic Design

As an application scientist, it is critical to move beyond standard generic gradients when handling 4-Gpa. Standard silica-based C18 columns often possess residual surface silanols (Si-O⁻). Even at pH 2.0, the highly basic guanidinium ion of 4-Gpa will undergo severe ion-exchange interactions with these silanols, resulting in unacceptable peak tailing and loss of resolution.

The Solution:

-

Stationary Phase: You must utilize highly end-capped, high-purity silica or hybrid organic-inorganic particles (e.g., Waters SunFire™ or Phenomenex Kinetex®) to physically block silanol access[1][3].

-

Ion-Pairing: 0.1% Trifluoroacetic acid (TFA) is mandatory. TFA acts as a hydrophobic ion-pairing agent; the trifluoroacetate anion forms a neutral ion pair with the protonated guanidino group, masking its charge, increasing its apparent hydrophobicity, and facilitating pure hydrophobic partitioning into the C18 phase.

-

Thermodynamic Control: Because the 4-Gpa side chain is rigid, its mass transfer kinetics between the mobile and stationary phases are slower than those of flexible aliphatic peptides. Elevating the column temperature to 40–50 °C increases the diffusion coefficient, significantly sharpening the elution peak.

Purification Workflow

Workflow for the isolation and purification of 4-Gpa containing peptides.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each step contains a built-in quality control checkpoint to ensure the integrity of the 4-Gpa peptide before proceeding.

Phase 1: Cleavage and Sample Preparation

-

Cleave the peptide from the solid support using a standard cocktail (e.g., 90% TFA, 2.5% H₂O, 2.5% thioanisole, 2.5% phenol, 2.5% 1,2-ethanedithiol) for 2–3 hours. The highly basic 4-Gpa requires thorough scavenging to prevent re-alkylation by protecting group carbocations.

-

Precipitate the crude peptide in 10 volumes of ice-cold diethyl ether. Centrifuge at 4,000 × g for 10 minutes.

-

Validation Checkpoint: Wash the pellet twice more with cold ether. A white, easily pelletable precipitate confirms successful global deprotection. Lyophilize the crude pellet.

Phase 2: Analytical Scouting

-

Dissolve the crude peptide in 10% Acetonitrile (MeCN) / 90% H₂O containing 0.1% TFA.

-

Inject 10–20 µg onto an analytical fully end-capped C18 column (e.g., 5 µm, 100 Å, 4.6 × 250 mm).

-

Run a scouting gradient from 5% to 65% Mobile Phase B (0.1% TFA in MeCN) against Mobile Phase A (0.1% TFA in H₂O) over 40 minutes[4].

-

Validation Checkpoint: Calculate the peak asymmetry (tailing factor). If the tailing factor is

, the column end-capping is insufficient for the 4-Gpa guanidino group. Switch to a newer column or increase TFA concentration to 0.15%.

Phase 3: Preparative RP-HPLC

-

Scale up to a preparative C18 column (e.g., 19 × 250 mm or 21.2 × 250 mm)[1][3].

-

Set the flow rate to 15–20 mL/min.

-

Program a shallow, focused gradient based on the analytical scouting run. For example, if the peptide elutes at 30% B, run a gradient from 20% to 40% B over 40 minutes (0.5% B/min). This shallow slope is the only reliable way to resolve the target peptide from the 4-aminophenylalanine (4-aPhe) unguanidinylated impurity.

-

Monitor UV absorbance at 220 nm (peptide backbone) and 254 nm (phenyl ring of 4-Gpa).

Phase 4: Fraction QC and Final Isolation

-

Validation Checkpoint: Do not pool fractions based solely on UV. Inject a 5 µL aliquot of each fraction into an LC-MS system. The 4-aPhe impurity will have a mass difference of

Da (loss of the amidino group) compared to the target 4-Gpa peptide. -

Pool only the fractions showing

purity and the correct -

Lyophilize to remove H₂O, MeCN, and volatile TFA, yielding the pure peptide as a trifluoroacetate salt.

Quantitative Data & Troubleshooting Matrix

To streamline method development, the following table summarizes the causal relationships between chromatographic parameters and the behavior of 4-Gpa peptides.

| Parameter | Standard C18 Optimization | Phenyl-Hexyl Alternative | Rationale / Causality |

| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O | TFA ion-pairing is strictly required to mask the highly basic guanidinium charge, preventing silanol ion-exchange. |

| Mobile Phase B | 0.1% TFA in MeCN | 0.1% TFA in MeCN | Elutes the hydrophobic backbone; MeCN provides lower viscosity than MeOH, keeping backpressure manageable. |

| Gradient Slope | 0.5% – 1.0% B / min | 0.5% – 1.0% B / min | A shallow slope is thermodynamically required to resolve the target from |

| Column Temp. | 40 °C – 50 °C | 40 °C – 50 °C | Heat increases the diffusion coefficient, overcoming the sluggish mass transfer kinetics of the rigid 4-Gpa aromatic ring. |

| Selectivity Focus | Hydrophobic Partitioning | If C18 fails to resolve impurities, a Phenyl-Hexyl phase exploits differential |

References

- De novo development of proteolytically resistant therapeutic peptides for oral administration. Shanghai Jiao Tong University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlO5QZFzmn2neNGWi3nm2EgI8QN6XU9EF5giOobWuQcsUEUffmggimca0lBZ8GFu3WX16xxgfjLMs9Iq1FnrWA_IVSb8yVuhlUnRDJEyGCCzEtlUcaq_kcFm2WjfD8Qi_iIyLJP-y6wUhcjh1EXzkeqUPeHlvbFodYVbDvSlIh2dM1pQAABtYXLd3aj7Fxe5w5-4GP-0I4lZazev-LGkMv9geR3iZ270RTLipOzd3btBabfTx2]

- Probing Guanidino Pendant or Bridged Groups in Cyclic Antimicrobial Peptides Derived from Temporin L: A Strategy to Improve Efficacy against Gram-Negative Bacteria. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLqgWLy9nA3pw4lSuLrger5SJYHZUEQnQX7u1U7Si1Gf8P728i9YyVjn4PqcMssc3sFoTWnGsoDn5u87X7KF-VknAfwItsF-KaEX_GI9v7SKqifHsWIXGqCh_FUS3C0XIvpwTj9ElQyXo_FFU696BR]

- New dipeptidyl peptidase iv inhibitors and their uses for lowering blood pressure levels. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKem3or73SmUDBOoOMFw61HVbYZCSbLN_shASdKhM6HNnMbAkBkmDPHlIw_GPZ2F180hoWEAv9hWluiSlMy1842ix3yXXexdMkDtgfu9n4d5FYBF0XImQsERyF783eK-Zzk3nAigjIeXRyh9Knsw==]

- A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHy-85d7nslS4c019fQ_c09f_NNElfeClaRGfFSvwC9x8BOi6_q_b_4LNOfldv6qN8vdlm7S4BW9tNFqC_689BfFdu_NFlwp1tu_5xWPJFAljVqKfxSxuvx8ZJQQmso0-hqROjYZhFe8ZA4xM=]

Sources

- 1. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 2. A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2003015775A1 - New dipeptidyl peptidase iv inhibitors and their uses for lowering blood pressure levels - Google Patents [patents.google.com]

Storage and handling requirements for N-(Amino imino methyl)phenylalanine

Application Note: Storage, Handling, and Reconstitution of N-(Aminoiminomethyl)phenylalanine

Executive Summary

N-(Aminoiminomethyl)phenylalanine (also known as N-Amidinophenylalanine or N-Guanylphenylalanine) is a specialized amino acid derivative frequently employed as a structural mimic of arginine in the design of serine protease inhibitors (e.g., thrombin, trypsin). Its guanidino-like "amino imino methyl" group provides a highly basic, positively charged moiety critical for interacting with the S1 specificity pocket of proteases.

Due to its zwitterionic nature and susceptibility to hydrolysis under specific conditions, this compound requires rigorous adherence to storage and handling protocols to maintain chemical integrity and experimental reproducibility. This guide outlines the physicochemical properties, storage requirements, and validated reconstitution workflows for N-(Aminoiminomethyl)phenylalanine.

Physicochemical Identity & Properties

Understanding the chemical structure is the first step in proper handling. The compound consists of a phenylalanine backbone modified at the

| Property | Detail |

| Chemical Name | N-(Aminoiminomethyl)phenylalanine |

| Synonyms | N-Amidinophenylalanine; 2-(diaminomethylideneamino)-3-phenylpropanoic acid |

| CAS Number | 88728-27-2 |

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol (Free Acid) |

| pKa (Predicted) | Carboxyl: ~2.2; Guanidino/Amidine: ~11.5 |

| Solubility | Low in neutral water; Soluble in DMSO, Dilute HCl, or Dilute Acetic Acid |

| Appearance | White to off-white powder |

| Hygroscopicity | Moderate to High (forms hydrates) |

Storage Requirements

The stability of N-(Aminoiminomethyl)phenylalanine is compromised by moisture (hydrolysis of the amidine group) and heat.

Solid State Storage

-

Temperature: Long-term storage at -20°C is mandatory.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible.

-

Desiccation: The container must be tightly sealed and stored within a secondary container with active desiccant (e.g., silica gel) to prevent moisture absorption.

-

Light: Protect from direct light. Amber vials are recommended.

Solution State Storage

-

Stability: Solutions are significantly less stable than the solid.

-

Short-term (Hours): Keep on ice (4°C).

-

Long-term (Days/Weeks): Aliquot and freeze at -80°C. Avoid freeze-thaw cycles , as the resulting pH gradients during freezing can accelerate degradation.

-

Solvent constraints: Avoid storing in basic buffers (pH > 8.0) for extended periods, as this promotes hydrolysis of the amidine group to urea derivatives.

Reconstitution & Handling Protocols

The solubility of N-(Aminoiminomethyl)phenylalanine is pH-dependent. The zwitterionic form (neutral pH) often exhibits poor solubility due to internal salt formation and hydrophobic stacking of the phenyl rings.

Solvent Selection Guide

-

For Biological Assays (Cell/Enzyme):

-

For Chemical Synthesis/Purification:

-

Solvent: 1 M Acetic Acid or 0.1 M HCl.

-

Mechanism: Protonation of the amidine group breaks intermolecular zwitterionic networks, vastly improving solubility.

-

Reconstitution Workflow (Diagram)

Figure 1: Decision tree for the reconstitution of N-(Aminoiminomethyl)phenylalanine based on downstream application.

Step-by-Step Protocol

-

Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.

-

Weighing: Weigh quickly in a low-humidity environment. Use an anti-static gun if the powder is static-charged.

-

Dissolution:

-

Add the calculated volume of solvent (DMSO or Acid).

-

Vortex vigorously for 30 seconds.

-

If particles persist, sonicate in a water bath for 1–2 minutes. Avoid prolonged sonication which generates heat.

-

-

Aliquot: Immediately dispense into light-protective, low-binding microcentrifuge tubes.

-

Storage: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and transfer to -80°C.

Safety & Disposal

-

Hazards: This compound is classified as an Irritant (Skin/Eye/Respiratory) . The amidine moiety is basic and can cause irritation to mucous membranes.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Disposal: Dilute with water and dispose of as hazardous organic chemical waste. Do not pour down the drain.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | "Crash-out" effect due to rapid polarity change. | Dilute stepwise. Ensure the aqueous buffer is not extremely basic or high salt initially. |

| Yellowing of solid | Oxidation or hydrolysis due to moisture/light. | Check purity via HPLC. If <95%, discard. Ensure future storage is desiccated/dark. |

| Inconsistent Assay Results | Freeze-thaw degradation. | Use fresh aliquots for every experiment. Do not re-freeze. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217359, N-Amidinophenylalanine. Retrieved from [Link]

- Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N-(Amino imino methyl)phenylalanine in Phosphate Buffers